Propargyl-PEG5-NHS ester

Übersicht

Beschreibung

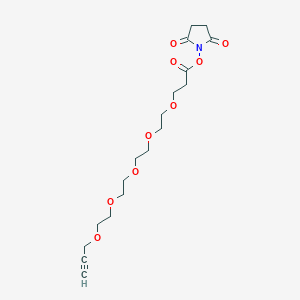

Propargyl-PEG5-NHS ester is a PEG derivative containing a propargyl group and an NHS ester group . The terminal NHS ester is an amine reactive moiety which is useful for derivatizing peptides, antibodies, amine coated surfaces etc . The propargyl group can participate in Click Chemistry reactions with azide compounds, copper is needed for catalyzation .

Synthesis Analysis

The synthesis of this compound involves the use of an alkyne-functionalized N-hydroxysuccinimide-ester (NHS-ester) as a versatile reactivity-based probe . This probe maps the reactivity of a wide range of nucleophilic ligandable hotspots, including lysines, serines, threonines, and tyrosines .Molecular Structure Analysis

The molecular formula of this compound is C18H27NO9 . It has a molecular weight of 401.41 g/mol . The structure contains a total of 55 bonds, including 28 non-H bonds, 4 multiple bonds, 18 rotatable bonds, 3 double bonds, 1 triple bond, 1 five-membered ring, 1 hydroxylamine (aliphatic), and 5 ethers (aliphatic) .Chemical Reactions Analysis

The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne click chemistry to yield a stable triazole linkage . This reaction is part of the gold-catalyzed reactions of propargyl esters .Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It should be stored at 0-10°C under inert gas . It should be protected from moisture and heat . The compound has a density of 1.23±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Drug Delivery Enhancement

Propargyl-PEG5-NHS ester is closely related to Polyethylene Glycol (PEG) compounds, known for their prevalent use in enhancing drug delivery systems. PEGylated Sorbitan Fatty Acid Esters (Tweens/Polysorbates), derivatives of PEG, are widely utilized non-ionic surfactants, particularly in microemulsion formulations, to enhance the solubilization of poorly soluble drugs, improving drug absorption, bioavailability, and potential toxicity mitigation. The antimicrobial activity of Tween microemulsion formulations also emphasizes the role of Tween in these applications (Kaur & Mehta, 2017).

Overcoming PEG Immunogenicity

The issue of immunogenicity in drug delivery and bioconjugation is crucial, and studies have highlighted the importance of developing alternatives to PEG due to the formation of anti-PEG antibodies in patients. These antibodies can lead to low drug efficacy and severe side effects. The quest for alternatives is ongoing, with several promising yet imperfect candidates discussed, indicating the need for extensive research in designing, synthesizing, and evaluating new alternatives (Thai Thanh Hoang Thi et al., 2020).

Green Chemistry and Reaction Media

In the realm of green chemistry, aqueous biphasic reactive extraction (ABRE) integrates the solvent properties and phase-transfer characteristics of PEG into a single system. It offers environmentally benign alternatives compared to the use of organic solvents in extraction and reactive extraction, marking a significant shift towards sustainable practices in chemical reaction engineering (Ji Chen et al., 2005).

Tissue Engineering and Biomedical Applications

The functionalization of graphene oxide with PEG (PEG-GO) has gained attention for its improved solubility, stability, and biocompatibility. PEG-GO is an attractive candidate not only for drug delivery but also for supporting stem cell attachment, proliferation, and differentiation, thus significantly contributing to advancements in tissue engineering. Its antibacterial efficacy further underscores its potential in minimizing implant-associated infections (Ghosh & Chatterjee, 2020).

Hemostatic Applications in Surgery

The use of N-hydroxysuccinimide functionalized polyethylene glycol (NHS-PEG) in HEMOPATCH (Sealing Hemostat) demonstrates the critical role of PEG derivatives in surgical applications. NHS-PEG rapidly affixes the collagen pad to tissue, promoting and maintaining hemostasis, and has shown efficacy in surgery and preclinical surgical models, particularly in patients with coagulopathies (Lewis, Kuntze, & Gulle, 2015).

Wirkmechanismus

Target of Action

The primary targets of Propargyl-PEG5-NHS ester are proteins, peptides, and antibodies that contain primary amines . The compound is widely used in bioconjugation, a process that involves joining two biomolecules together. In this case, the this compound is used to modify these targets, enhancing their functionality or stability .

Mode of Action

this compound interacts with its targets through a chemical reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction, often referred to as “click chemistry”, involves the reaction of an alkyne group in the this compound with azide groups in the target molecules . The result is a stable triazole linkage .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By creating PROTACs (Proteolysis-Targeting Chimeras), this compound can selectively degrade target proteins .

Pharmacokinetics

It’s known that the compound has good solubility in various solvents, including dmso, peg300, tween-80, saline, sbe-β-cd in saline, and corn oil . This suggests that this compound may have good bioavailability.

Result of Action

The result of this compound’s action is the formation of a stable, irreversible amide bond with the target molecule . This can lead to the modification of the target’s functionality or stability, or even its selective degradation .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the NHS ester group in the compound can react with primary amines very readily at pH 7-9 . Additionally, the compound should be stored at -20°C and protected from light to maintain its stability .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The propargyl group in Propargyl-PEG5-NHS ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-NHS ester Click Chemistry to yield a stable triazole linkage . This reagent has a terminal NHS ester and is an amine reactive reagent for derivatizing peptides, antibodies, amine coated surfaces, etc .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily due to its ability to react with amine groups present in peptides, antibodies, and amine-coated surfaces . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its terminal NHS ester, which is an amine reactive reagent . It can bind to amine groups in peptides, antibodies, and amine-coated surfaces, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound may change due to its stability and degradation

Metabolic Pathways

It is known to interact with azide-bearing compounds or biomolecules via copper-catalyzed azide-NHS ester Click Chemistry

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO9/c1-2-6-23-8-10-25-12-14-27-15-13-26-11-9-24-7-5-18(22)28-19-16(20)3-4-17(19)21/h1H,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZDUKRWTPZVRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701145220 | |

| Record name | 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1393330-40-9 | |

| Record name | 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701145220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

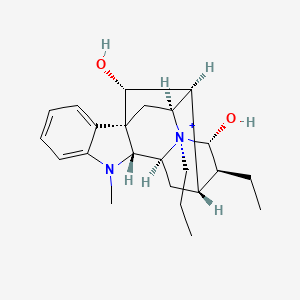

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)